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Compound of Interest

Compound Name: 2-Hydrazino Adenosine

Cat. No.: B043799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydrazino adenosine is a synthetic purine nucleoside analog that has garnered significant

interest within the scientific community, primarily for its role as a selective agonist for the A2A

adenosine receptor. As a member of the broader class of 2-substituted adenosine derivatives, it

serves as a valuable pharmacological tool for investigating the physiological and

pathophysiological roles of adenosine signaling. Its derivatives have been explored for various

therapeutic applications, including as vasodilators and potential anti-inflammatory and

anticancer agents. This technical guide provides an in-depth overview of the fundamental

characteristics of 2-Hydrazino Adenosine, focusing on its biological activity, mechanism of

action, and the experimental methodologies used for its characterization.

Chemical and Physical Properties
2-Hydrazino adenosine is structurally characterized by the presence of a hydrazine group at

the C2 position of the adenine nucleobase. This modification is crucial for its biological activity

and selectivity towards adenosine receptor subtypes.
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Property Value

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-hydrazinyl-9H-

purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-

3,4-diol

Molecular Formula C₁₀H₁₅N₇O₄

Molecular Weight 297.27 g/mol

CAS Number 15763-11-8

Appearance White to off-white solid

Solubility
Soluble in DMSO and aqueous solutions at

specific pH

Biological Activity and Data Presentation
The primary biological activity of 2-Hydrazino Adenosine and its derivatives is the activation of

adenosine receptors, with a marked selectivity for the A2A subtype. This selectivity profile

makes it a valuable tool for dissecting the specific functions of the A2A receptor in various

physiological processes.

Adenosine Receptor Binding Affinity
The binding affinity of 2-Hydrazino Adenosine derivatives is typically determined through

competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki),

which represents the concentration of the compound required to inhibit 50% of the specific

binding of a radioligand. While a complete binding profile for the parent 2-Hydrazino
Adenosine across all four adenosine receptor subtypes (A1, A2A, A2B, and A3) is not readily

available in the literature, data for some of its N'-substituted derivatives highlight its A2A

selectivity.

For instance, a series of 2-[N'-(3-arylallylidene)hydrazino]adenosines have been shown to

possess A2A receptor affinity in the low nanomolar range with weak interaction at the A1

receptor.[1]

Table 1: Representative Binding Affinities (Ki in nM) of a 2-Hydrazino Adenosine Derivative
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Compound
A1
Receptor
(Ki, nM)

A2A
Receptor
(Ki, nM)

A2B
Receptor
(Ki, nM)

A3
Receptor
(Ki, nM)

Selectivity
(A1/A2A)

2-[N'-[3-(4-

nitrophenyl)al

lylidene]hydra

zino]adenosin

e

>1000 23
Data not

available

Data not

available
>43

Data is compiled from available literature and may not represent a complete profile. The

selectivity is calculated as the ratio of Ki (A1) / Ki (A2A).[1]

Mechanism of Action and Signaling Pathway
2-Hydrazino Adenosine exerts its effects by acting as an agonist at the A2A adenosine

receptor, which is a G-protein coupled receptor (GPCR). The binding of 2-Hydrazino
Adenosine to the A2A receptor initiates a cascade of intracellular events.

A2A Adenosine Receptor Signaling Pathway
The A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.

Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase.

This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent

increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn

phosphorylates various downstream target proteins, leading to the physiological response.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7658444/
https://www.benchchem.com/product/b043799?utm_src=pdf-body
https://www.benchchem.com/product/b043799?utm_src=pdf-body
https://www.benchchem.com/product/b043799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space
Cell Membrane

Intracellular Space

2-Hydrazino Adenosine A2A Receptor
(GPCR)

 Binds Gs Protein
 Activates

Adenylyl Cyclase
 Activates

ATP cAMP

 Catalyzed by
Adenylyl Cyclase Protein Kinase A

(PKA)
 Activates Phosphorylation of

Target Proteins
 Catalyzes Physiological

Response
(e.g., Vasodilation)

Click to download full resolution via product page

A2A Adenosine Receptor Signaling Pathway

Experimental Protocols
Synthesis of 2-Hydrazino Adenosine (Representative
Protocol)
A specific, detailed protocol for the synthesis of 2-Hydrazino Adenosine is not widely

published. However, a general and representative method for the synthesis of 2-substituted

adenosine analogs, which can be adapted for the introduction of a hydrazine group, is

presented below. This typically involves the displacement of a leaving group at the C2 position

of a protected adenosine derivative with hydrazine.

Materials:

2-Chloroadenosine

Hydrazine hydrate

Anhydrous solvent (e.g., Dimethylformamide - DMF)
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Inert gas (e.g., Argon or Nitrogen)

Silica gel for column chromatography

Appropriate eluents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-

chloroadenosine in anhydrous DMF.

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate.

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and

monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove

the solvent under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using a suitable

eluent system to isolate the desired 2-Hydrazino Adenosine.

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR,

¹³C NMR, and mass spectrometry to confirm its structure and purity.
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Synthesis Workflow for 2-Hydrazino Adenosine
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Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of 2-Hydrazino
Adenosine for the A2A adenosine receptor.

Materials:

Cell membranes expressing the human A2A adenosine receptor

Radioligand (e.g., [³H]CGS 21680)

2-Hydrazino Adenosine (or derivative) as the competing ligand

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like

NECA)

96-well microplates

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Membrane Preparation: Thaw the A2A receptor-expressing cell membranes on ice and dilute

to the desired protein concentration in ice-cold assay buffer.

Assay Setup: In a 96-well plate, add the following to each well:

Assay buffer (for total binding) or varying concentrations of 2-Hydrazino Adenosine (for

competition).

A fixed concentration of the radioligand.

The diluted membrane preparation to initiate the binding reaction.
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Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period

(e.g., 60 minutes) to allow the binding to reach equilibrium.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound from the free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the competitor

concentration and fit the data to a one-site competition model to determine the IC50 value.

The Ki value can then be calculated using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow
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Vasorelaxation Assay Protocol
This protocol describes an ex vivo method to assess the functional activity of 2-Hydrazino
Adenosine as a vasodilator.

Materials:

Isolated arterial rings (e.g., rat aorta)

Organ bath system with force transducer

Physiological salt solution (PSS), gassed with 95% O₂ / 5% CO₂

Vasoconstrictor (e.g., Phenylephrine)

2-Hydrazino Adenosine (or derivative)

Data acquisition system

Procedure:

Tissue Preparation: Isolate the artery and cut it into rings. Mount the rings in the organ bath

chambers filled with PSS and maintained at 37°C.

Equilibration: Allow the arterial rings to equilibrate under a resting tension for a specified

period.

Contraction: Induce a submaximal contraction of the arterial rings with a vasoconstrictor like

phenylephrine.

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add

cumulative concentrations of 2-Hydrazino Adenosine to the organ bath.

Data Recording: Record the changes in isometric tension using the force transducer and

data acquisition system.

Data Analysis: Express the relaxation response as a percentage of the pre-contraction

induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the
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agonist concentration to generate a concentration-response curve and determine the EC50

value.

Conclusion
2-Hydrazino Adenosine and its derivatives are potent and selective A2A adenosine receptor

agonists with significant potential in both basic research and drug development. Their ability to

selectively activate the A2A receptor makes them invaluable tools for elucidating the receptor's

role in various physiological and pathological conditions. The methodologies outlined in this

guide provide a framework for the synthesis, characterization, and functional assessment of

these important compounds. Further research into the comprehensive pharmacological

profiling and optimization of the pharmacokinetic properties of 2-Hydrazino Adenosine
derivatives may lead to the development of novel therapeutics for cardiovascular and

inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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